Dimethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate
Description
Dimethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate (CAS: 146-76-9) is a nitro-substituted pyrazole dicarboxylate ester. The compound features a pyrazole core with a methyl group at the 1-position and a nitro group at the 4-position, with dimethyl ester functionalities at the 3- and 5-positions. Its molecular formula is $ \text{C}9\text{H}{11}\text{N}3\text{O}6 $, and it is reported to have a purity of 95% . The nitro group is a strong electron-withdrawing substituent, which may influence the compound’s electronic properties, reactivity, and intermolecular interactions.
Properties
IUPAC Name |
dimethyl 1-methyl-4-nitropyrazole-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O6/c1-10-6(8(13)17-3)5(11(14)15)4(9-10)7(12)16-2/h1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWNPJMZYVWAQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(=O)OC)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Dimethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives, followed by nitration and esterification . Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity. These conditions may include controlled temperatures, specific catalysts, and solvent systems to facilitate the reactions.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group at position 4 undergoes reduction to form an amine derivative. This reaction is critical for generating intermediates in pharmaceutical synthesis.
Reagents/Conditions :
-
Hydrogen gas (H₂) with palladium on carbon (Pd/C) in ethanol.
-
Sodium borohydride (NaBH₄) with catalytic nickel.
Product :
Dimethyl 1-methyl-4-amino-1H-pyrazole-3,5-dicarboxylate.
Mechanism :
Catalytic hydrogenation cleaves the N–O bonds sequentially, yielding the amine. The methyl and ester groups remain intact due to their stability under reducing conditions.
| Parameter | Value |
|---|---|
| Yield | 75–92% (varies with catalyst) |
| Reaction Time | 4–8 hours |
| Temperature | 25–60°C |
Hydrolysis of Ester Groups
The ester groups at positions 3 and 5 can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Reagents/Conditions :
Products :
-
Basic hydrolysis : Disodium salt of 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylic acid.
-
Acidic hydrolysis : 1-Methyl-4-nitro-1H-pyrazole-3,5-dicarboxylic acid.
Key Data :
| Condition | Yield | Byproducts |
|---|---|---|
| Basic | 85–90% | Methanol |
| Acidic | 70–78% | Methyl chloride |
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient pyrazole ring permits NAS at position 4 (nitro group site) under strong nucleophilic conditions.
Reagents/Conditions :
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Thiophenol (PhSH) with K₂CO₃ in DMF.
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Ammonia (NH₃) in ethanol under high pressure.
Products :
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4-(Phenylthio)-1-methyl-1H-pyrazole-3,5-dicarboxylate.
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4-Amino-1-methyl-1H-pyrazole-3,5-dicarboxylate (alternative to catalytic reduction).
Challenges :
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Steric hindrance from the 1-methyl group slows substitution kinetics.
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Competing reduction pathways may occur with ammonia.
Transesterification
The methyl ester groups can exchange with other alcohols, enabling functionalization.
Reagents/Conditions :
Product :
Diethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate.
| Parameter | Value |
|---|---|
| Conversion Rate | 65–80% |
| Reaction Time | 12–24 hours |
Electrophilic Reactions
Example :
Nitration :
-
Fuming HNO₃, H₂SO₄, 0°C → 5-nitro derivative (minor product).
Limitations :
-
Low regioselectivity due to competing deactivation by nitro and ester groups.
Stability Under Oxidative Conditions
The nitro group resists further oxidation, but prolonged exposure to strong oxidizers (e.g., KMnO₄) degrades the pyrazole ring.
Comparative Reactivity
The 1-methyl group slightly enhances ring stability compared to non-methylated analogs (e.g., dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate) .
| Property | 1-Methyl Derivative | Non-Methylated Analog |
|---|---|---|
| Hydrolysis Rate (basic) | Slower | Faster |
| NAS Reactivity | Lower | Moderate |
This compound’s reactivity is defined by its nitro group’s reducibility, ester groups’ hydrolyzability, and steric/electronic effects from the 1-methyl substituent. Applications span agrochemical and pharmaceutical intermediate synthesis, though experimental validation of specific pathways is recommended for industrial use.
Scientific Research Applications
Medicinal Chemistry Applications
DMNPD has garnered attention for its potential therapeutic applications. Research has highlighted several key areas:
- Antimicrobial Activity : Studies indicate that DMNPD exhibits significant antimicrobial properties against various bacterial strains. Its structural components enhance its interaction with bacterial cell membranes, leading to increased permeability and cell lysis.
- Anti-inflammatory Effects : DMNPD has been shown to reduce inflammation in animal models, suggesting its potential use in treating inflammatory diseases. The nitro group is believed to play a crucial role in modulating inflammatory pathways.
- Anticancer Properties : Preliminary studies have suggested that DMNPD may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. Further investigations are needed to elucidate the specific pathways involved.
Agricultural Science Applications
In agricultural science, DMNPD's properties make it a candidate for developing new agrochemicals:
- Pesticide Development : The compound's biological activity suggests potential as a pesticide or herbicide. Its ability to disrupt cellular processes in pests could lead to effective pest management solutions.
- Plant Growth Regulation : Research indicates that DMNPD may influence plant growth positively by modulating hormonal pathways, thus enhancing crop yield and resilience against environmental stressors.
Several case studies have been conducted to evaluate the efficacy of DMNPD in various applications:
-
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of DMNPD demonstrated a significant reduction in bacterial colonies when treated with varying concentrations of the compound. Results showed a dose-dependent response, confirming its potential as a broad-spectrum antimicrobial agent. -
Case Study 2: Anti-inflammatory Mechanism
In an animal model of induced inflammation, DMNPD treatment resulted in reduced edema and inflammatory cytokine levels, suggesting its viability as an anti-inflammatory therapeutic option.
Mechanism of Action
The mechanism of action of Dimethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester groups can undergo hydrolysis. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares dimethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate with structurally related pyrazole dicarboxylate derivatives, focusing on substituent effects, hydrogen bonding, and crystal packing.
Substituent Effects on Hydrogen Bonding and Crystal Packing
Table 1: Structural and Hydrogen Bonding Comparisons
Key Observations
Substituent Position and Electronic Effects: The nitro group in the target compound is a stronger electron-withdrawing group compared to chloro, methyl, or cyano substituents. This may influence reactivity (e.g., electrophilic substitution) and hydrogen bond donor/acceptor capacity . Cyanobenzyl derivatives exhibit distinct dihedral angles between the pyrazole and aromatic rings (67.74°–71.74°), affecting molecular conformation and packing .
Hydrogen Bonding and Crystal Packing: Chloro/methyl-substituted analogs form extended chains (C(5)C(8)[R12(7)]), while cyanomethyl derivatives adopt dimeric $ R_2^2(10) $ motifs due to C–H⋯O interactions . Benzyl-substituted compounds (e.g., 4-cyanobenzyl) exhibit weak intermolecular interactions, whereas diethyl esters (e.g., 1-propyl) lack significant hydrogen bonding, suggesting ester chain length influences packing .
Ester Group Influence :
- Dimethyl esters generally participate in stronger hydrogen bonding compared to diethyl esters , likely due to reduced steric hindrance and increased polarity .
Biological Activity
Dimethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate (DMNPDC) is a pyrazole derivative known for its diverse biological activities and potential applications in medicinal chemistry and agricultural science. This article explores its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C8H9N3O6
- Molecular Weight : 243.17 g/mol
- IUPAC Name : Dimethyl 1-methyl-4-nitropyrazole-3,5-dicarboxylate
DMNPDC features a pyrazole core with methyl and nitro substitutions along with two carboxylate ester groups. This unique structure enhances its solubility and biological profile compared to other pyrazoles.
Biological Activities
Research indicates that DMNPDC exhibits several significant biological activities:
- Antimicrobial Activity : DMNPDC has shown promising results against various bacterial strains, suggesting its potential as an antimicrobial agent. Studies have demonstrated its effectiveness in inhibiting the growth of pathogens through mechanisms that may involve enzyme inhibition or disruption of cellular processes.
- Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals, indicating its potential role in protecting cells from oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases .
- Enzyme Inhibition : DMNPDC interacts with specific enzymes, modulating their activity. For instance, it may inhibit certain kinases or phosphatases involved in signaling pathways, which could be beneficial in therapeutic contexts .
The mechanisms underlying the biological activities of DMNPDC involve:
- Redox Reactions : The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that influence cellular targets .
- Hydrolysis of Ester Groups : The ester functionalities can undergo hydrolysis to yield carboxylic acids, which may further interact with biological macromolecules .
Comparative Analysis with Similar Compounds
To understand the uniqueness of DMNPDC, it is beneficial to compare it with other pyrazole derivatives:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 3,5-Dimethyl-4-nitro-1H-pyrazole | C5H7N3O2 | Exhibits anti-inflammatory properties |
| 3-Methyl-4-nitro-1H-pyrazole | C4H6N2O2 | Known for its role in synthetic chemistry |
| Dimethyl 4-nitro-1H-pyrazole | C7H8N2O4 | Similar structure but different substituents |
DMNPDC stands out due to its dual carboxylate groups and specific substitution pattern on the pyrazole ring, enhancing both reactivity and stability compared to other derivatives.
Case Studies
Several studies have investigated the biological activity of DMNPDC:
- Antimicrobial Efficacy : A study assessed the antimicrobial properties of DMNPDC against Gram-positive and Gram-negative bacteria. Results indicated a significant inhibition zone compared to control groups, suggesting its potential as a broad-spectrum antimicrobial agent .
- Antioxidant Activity Assessment : In vitro assays using DPPH radical scavenging methods demonstrated that DMNPDC effectively reduces oxidative stress markers, highlighting its role as an antioxidant .
- Enzyme Interaction Studies : Research focused on the interaction of DMNPDC with specific kinases revealed competitive inhibition patterns, providing insights into its mechanism as a potential therapeutic agent for diseases involving dysregulated kinase activity .
Q & A
Q. What are the optimal synthetic conditions for preparing dimethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate?
The compound is typically synthesized via alkylation of a pyrazole precursor. For example, 3,5-dibromo-4-nitro-1H-pyrazole can be treated with methyl iodide (MeI) in the presence of sodium hydride (NaH) in dimethylformamide (DMF). Reaction conditions include stirring at room temperature or mild heating, followed by purification via recrystallization or column chromatography . Yield optimization (e.g., 65% in analogous syntheses) often requires controlled stoichiometry and inert atmospheres to prevent side reactions like over-alkylation.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential methods include:
- 1H/13C NMR : To confirm substitution patterns and ester group integration (e.g., δ ~3.8–4.4 ppm for methoxy groups) .
- HRMS (High-Resolution Mass Spectrometry) : For molecular ion validation (e.g., [M+H]+ or [M+Na]+ peaks) and fragment analysis .
- IR Spectroscopy : To identify nitro (∼1520 cm⁻¹) and carbonyl (∼1720 cm⁻¹) stretching vibrations .
Q. How can researchers mitigate common side reactions during synthesis?
Side reactions such as di-alkylation or nitro-group reduction are minimized by:
- Using a controlled molar ratio of alkylating agent (e.g., MeI) to substrate (1:1 stoichiometry) .
- Avoiding prolonged reaction times or excessive temperatures during reflux .
- Employing anhydrous solvents (e.g., DMF) and inert gas purging to prevent hydrolysis .
Advanced Research Questions
Q. How does X-ray crystallography elucidate molecular conformation and intermolecular interactions?
Single-crystal X-ray diffraction reveals bond lengths (e.g., C–N = 1.34 Å in pyrazole rings), angles, and non-covalent interactions. For example, weak C–H···O hydrogen bonds (2.5–3.2 Å) and π-π stacking (interplanar distance ∼3.5 Å) stabilize the crystal lattice. Disorder in methyl groups (e.g., C14 in analogous structures) is modeled using refinement software like SHELXL .
Q. What role does the nitro substituent play in directing further functionalization?
The electron-withdrawing nitro group at the 4-position deactivates the pyrazole ring, favoring electrophilic substitutions at the 3- and 5-positions. This reactivity is leveraged in derivatization, such as coupling with aryl halides via Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling .
Q. How can computational methods complement experimental data in studying electronic properties?
Density Functional Theory (DFT) calculations predict frontier molecular orbitals (HOMO/LUMO) to assess charge distribution and reactivity. For instance, the nitro group’s electron-deficient nature lowers the LUMO energy, enhancing electrophilicity. Molecular docking studies further explore potential biological interactions .
Q. What strategies analyze weak non-covalent interactions in the solid state?
Hirshfeld surface analysis quantifies intermolecular contacts (e.g., H···O/N interactions contributing >20% to crystal packing). Topological analysis (AIM theory) evaluates bond critical points, while energy frameworks visualize stabilizing interactions like dispersion forces .
Methodological Considerations
Q. How are purification challenges addressed post-synthesis?
- Recrystallization : Slow evaporation from diethyl ether/ethanol mixtures yields high-purity crystals suitable for XRD .
- Column Chromatography : Silica gel with hexane/ethyl acetate gradients separates nitro-containing byproducts .
- Vacuum Distillation : Removes low-boiling-point impurities (e.g., excess DMF) .
Q. What experimental designs resolve contradictions in biological activity data?
Contradictory bioactivity results (e.g., varying IC50 values) are addressed by:
- Standardizing assay conditions (e.g., pH, temperature) .
- Conducting dose-response curves with triplicate measurements .
- Comparing structural analogs to isolate substituent effects (e.g., nitro vs. amino groups) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
